(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483545
InChI: InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
SMILES:
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483545

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL -

Specification

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
IUPAC Name (1R,2S)-1-amino-1-(3-fluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
Standard InChI Key APRWPWYZYYKDDF-RCOVLWMOSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC(=CC=C1)F)N)O
Canonical SMILES CC(C(C1=CC(=CC=C1)F)N)O

Introduction

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral amino alcohol compound with significant interest in medicinal chemistry due to its potential biological activity and pharmacological applications. This compound features a molecular formula of C9H12FNO and a molecular weight of approximately 169.20 g/mol . The presence of a fluorine atom in its structure enhances its interaction with biological targets, making it a valuable compound for further research in drug development.

Chemical Reactivity

(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL can participate in various chemical reactions typical of amino alcohols, including oxidation, reduction, and substitution reactions. These reactions are crucial for its potential applications in medicinal chemistry and drug development.

Synthesis and Production

The synthesis of (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves several key steps starting from commercially available materials. Advanced techniques such as continuous flow reactors or high-throughput screening of catalysts are often employed to optimize reaction conditions for maximizing yield and purity. This ensures that the synthesis can be scaled up for industrial production if necessary.

Biological Activity

This compound is investigated for its potential role in modulating neurotransmitter systems and treating mood disorders. Its structural features allow it to bind to specific receptors or enzymes, influencing pathways related to mood regulation and cognitive function. The fluorine substituent enhances its binding affinity to certain biological targets, potentially improving efficacy compared to non-halogenated analogs.

Potential Therapeutic Applications

  • Mood Disorders: The compound's ability to interact with neurotransmitter systems makes it a candidate for treating mood disorders.

  • Cognitive Function: Its influence on cognitive pathways suggests potential applications in enhancing cognitive function.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OLC9H11F2NODifluorophenyl group enhances lipophilicity and pharmacokinetic properties.
(1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OLC9H11ClFNOCombination of chloro and fluorine substituents on the aromatic ring enhances biological activity.

Research Findings and Future Directions

Research on (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is focused on its interaction with various biological targets. Studies indicate that the fluorine substituent significantly enhances binding affinity and specificity towards certain receptors and enzymes. This characteristic makes it a valuable compound in elucidating biochemical pathways and therapeutic targets relevant to disease mechanisms.

Future research directions include exploring its potential therapeutic effects in mood disorders and cognitive function enhancement. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for scaling up production for clinical trials.

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